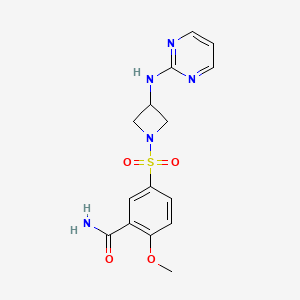
2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a sulfonamide-based compound that belongs to the class of azetidinyl sulfonamides.
Scientific Research Applications
Synthesis and Biological Activity
2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide and its analogues are primarily involved in the synthesis of novel compounds with potential biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized to evaluate their anti-inflammatory and analgesic properties. These compounds were found to exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitubercular Activities
Another research avenue explores the synthesis of pyrimidine-azetidinone analogues and their subsequent evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. These studies aim to derive azetidinone analogues that exhibit promising antibacterial and antituberculosis properties, providing insights for the design of novel antimicrobial agents (Chandrashekaraiah et al., 2014).
Herbicidal Activity
The chemical framework of this compound is also utilized in the design of sulfonanilides with pyrimidinyl-containing groups, exhibiting herbicidal activity. These compounds have been assessed for their efficacy against paddy weeds and their selectivity towards rice plants, highlighting their potential in agricultural applications (Yoshimura et al., 2011).
Antitumor and Antibacterial Agents
Further extending the utility of this compound, novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives were synthesized and exhibited potent antitumor and antibacterial activities. These compounds were evaluated against various human tumor cell lines and bacterial strains, showcasing their therapeutic potential in combating cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Environmental Applications
Additionally, research on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger highlights the environmental applications of related compounds. The study elucidates the metabolic pathways involved in the biodegradation of chlorimuron-ethyl, contributing to the understanding of environmental remediation processes (Sharma, Banerjee, & Choudhury, 2012).
properties
IUPAC Name |
2-methoxy-5-[3-(pyrimidin-2-ylamino)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-24-13-4-3-11(7-12(13)14(16)21)25(22,23)20-8-10(9-20)19-15-17-5-2-6-18-15/h2-7,10H,8-9H2,1H3,(H2,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMASAMGBXDYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)
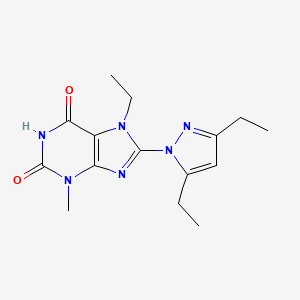
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

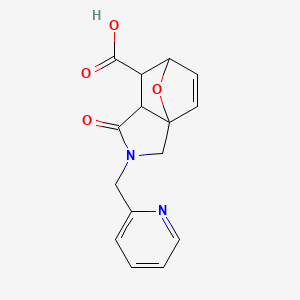
![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)
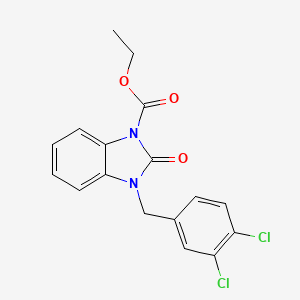
![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
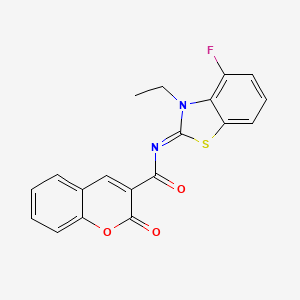
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)
![N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2881816.png)